molecular formula C21H17N3O4 B12181922 2-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide

2-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide

Cat. No.: B12181922
M. Wt: 375.4 g/mol
InChI Key: NHXFNAQNNYCMFY-UHFFFAOYSA-N
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Description

2-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide is a complex organic compound that features a chromene core, an oxadiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chromene core, which can be synthesized through the Pechmann condensation reaction. The oxadiazole ring can be introduced via cyclization reactions involving hydrazides and carboxylic acids. The final step often involves coupling the oxadiazole derivative with the chromene core using amide bond formation reactions under conditions such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The chromene core can be oxidized to form quinone derivatives.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Br2, Cl2) or nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The oxadiazole ring and chromene core are crucial for its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-N-{4-[4-(methyl)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide
  • 2-oxo-N-{4-[4-(ethyl)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide

Uniqueness

2-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its steric and electronic properties. This modification can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H17N3O4

Molecular Weight

375.4 g/mol

IUPAC Name

2-oxo-N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]chromene-3-carboxamide

InChI

InChI=1S/C21H17N3O4/c1-12(2)13-7-9-14(10-8-13)18-19(24-28-23-18)22-20(25)16-11-15-5-3-4-6-17(15)27-21(16)26/h3-12H,1-2H3,(H,22,24,25)

InChI Key

NHXFNAQNNYCMFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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